3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-14-11-15-21(28)17(23-24-18-5-3-4-6-19(18)25-23)13-30-22(15)16(20(14)27)12-26-7-9-29-10-8-26/h3-6,11,13,27H,2,7-10,12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYQEYPVKFDJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one , often referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C24H25N3O4
- Molar Mass: 419.47 g/mol
The structure features a benzimidazole moiety, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results.
| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 100 (Ampicillin) |
| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |
| Candida albicans | 250 | 500 (Griseofulvin) |
The compound displayed notable antibacterial activity against S. typhi, with a minimum inhibitory concentration (MIC) of 50 µg/mL, which is competitive with established antibiotics like ampicillin and ciprofloxacin .
Anticancer Properties
Benzimidazole derivatives have also been explored for their anticancer potential. The compound's ability to intercalate with DNA suggests a mechanism that may inhibit cancer cell proliferation by disrupting normal cellular processes. Various studies have reported that similar compounds exhibit cytotoxic effects on different cancer cell lines, including breast and lung cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation: The chromene ring structure allows for intercalation between DNA base pairs, potentially disrupting replication and transcription processes.
- Enzyme Inhibition: The benzimidazole moiety interacts with specific enzymes involved in cellular metabolism and signaling pathways, modulating their activity.
- Receptor Interaction: The morpholine group enhances solubility and bioavailability, facilitating interaction with various biological receptors .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several benzimidazole derivatives, the compound was found to exhibit significant activity against E. coli and S. aureus. The researchers used the broth microdilution method to determine MIC values, confirming its potential as an antimicrobial agent .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzimidazole derivatives highlighted the compound's ability to induce apoptosis in cancer cells. The study utilized various cancer cell lines and demonstrated that the compound effectively reduced cell viability through apoptosis pathways .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive review on benzimidazole derivatives emphasized the importance of structural modifications on biological activity. The presence of hydroxyl groups was noted to enhance antimicrobial activity significantly, while alterations in side chains influenced anticancer efficacy .
Scientific Research Applications
Unfortunately, the available search results offer limited information regarding the specific applications of the chemical compound "3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one". However, based on the data provided by PubChem, we can compile its basic chemical information .
Basic Information
- PubChem CID: 1130510
- Molecular Formula: C23H23N3O4
- Molecular Weight: 405.4 g/mol
- IUPAC Name: 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
- Synonyms: The compound is also known by several synonyms, including 222716-54-3, CBMicro_002685, Oprea1_517204, Oprea1_616426 .
While the search results do not directly detail the applications of this specific compound, they do provide some context for related chemical compounds and potential areas of research:
- Chromen Derivatives: The compound is a derivative of 4H-chromen-4-one . Chromenone derivatives have a variety of applications, and are part of ongoing research .
- Benzimidazole Derivatives: The compound contains a benzimidazole moiety . Benzimidazole derivatives are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry, including as antiviral, anti-tumor, and anti-inflammatory agents .
- Morpholine Moiety: The compound also contains a morpholine group . Morpholines and their derivatives are frequently used in pharmaceutical chemistry .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to three key analogues:
Electronic and Physicochemical Properties
- Morpholin-4-ylmethyl vs.
- Benzimidazole vs. Benzothiazole : Benzimidazole’s dual nitrogen atoms enable stronger hydrogen-bonding interactions with biological targets, while benzothiazole’s sulfur atom may enhance electron-withdrawing effects, influencing redox properties and antioxidant activity .
- Substituent Effects on Synthesis : The base compound (Analogue 1) achieves a 32% yield , but introducing bulkier groups (e.g., morpholinyl or piperidinyl) may lower yields due to steric hindrance during synthesis.
Bioactivity and Functional Implications
- Antioxidant Potential: highlights that substituents impacting HOMO/LUMO energies and bond dissociation enthalpy (BDE) correlate with antioxidant activity. The morpholine group’s electron-donating nature in the target compound could stabilize free radicals more effectively than piperidine derivatives .
- The target compound’s safety profile remains unstudied but may vary due to morpholine’s distinct reactivity .
Crystallographic and Structural Analysis
Tools like SHELX (for refinement) and ORTEP (for graphical representation) are critical for resolving these compounds’ structures. For example, SHELX’s robustness in small-molecule refinement ensures accurate determination of substituent conformations .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the chromen-4-one core. Condensation of benzimidazole derivatives with substituted chromenones under acidic/basic conditions is a common approach. Key steps include:
- Core formation : Use Mannich reactions or nucleophilic substitution to introduce the morpholinylmethyl group .
- Functionalization : Optimize coupling reactions (e.g., Suzuki-Miyaura for benzimidazole attachment) with catalysts like Pd(PPh₃)₄ .
- Purification : Monitor intermediates via TLC and use column chromatography with gradients of ethyl acetate/hexane .
Q. How should the molecular structure be validated?
Employ a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios; HRMS for molecular weight validation .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., compare with chromenone derivatives in ) .
- FT-IR : Identify key functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1650 cm⁻¹) .
Q. What preliminary biological assays are suitable for screening bioactivity?
Use standardized in vitro models:
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based kinase or protease assays to identify target modulation .
Advanced Research Questions
Q. How can low yields in the final synthetic step be addressed?
Systematically optimize:
- Solvent polarity : Test DMF for solubility vs. THF for steric effects .
- Catalyst screening : Compare PdCl₂(dppf) vs. CuI for cross-coupling efficiency .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts .
- Intermediate analysis : Track degradation pathways via HPLC-MS and adjust protecting groups .
Q. How to resolve contradictions in reported bioactivity across studies?
Design replication studies with:
- Controlled variables : Standardize cell lines, culture conditions, and compound purity (≥95% by HPLC) .
- Statistical models : Apply ANOVA to assess batch-to-batch variability or dose-response discrepancies .
- Meta-analysis : Compare data across studies using funnel plots to identify publication bias .
Q. What strategies validate the compound’s mechanism of action?
Combine experimental and computational approaches:
- Molecular docking : Use AutoDock Vina to predict binding affinities with kinase domains (e.g., EGFR) .
- siRNA knockdown : Silence putative targets (e.g., PI3K/Akt) and assess rescue effects in viability assays .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to confirm target engagement .
Q. How to assess environmental stability and degradation pathways?
Conduct accelerated stability studies:
- Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC-UV .
- Hydrolytic stability : Test at pH 2–9 (37°C) to simulate physiological/extreme conditions .
- Metabolite identification : Use LC-QTOF-MS to characterize oxidative byproducts (e.g., hydroxylation at C7) .
Q. What computational tools predict substituent effects on bioactivity?
Apply QSAR models:
- Descriptor selection : Use MOE or Dragon to calculate electronic (LogP, H-bond donors) and steric parameters .
- Machine learning : Train Random Forest models on datasets of chromenone derivatives to prioritize substituents .
- Free-energy perturbations : Perform alchemical simulations (e.g., FEP+) to predict binding affinity changes .
Methodological Considerations
- Experimental Design : Use randomized block designs (split-plot for multi-factor studies) to isolate variable effects .
- Data Contradictions : Apply hierarchical clustering to group studies by methodology and identify outliers .
- Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
